(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine
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Overview
Description
(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pteridine core, which is a bicyclic heterocycle, substituted with a benzylamino group and a 3,4-dimethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pteridine core or the benzylamino group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride (NaBH4).
Solvents: Dimethylformamide, dimethyl sulfoxide, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
(3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl){4-[methylamino]pteridin-2-yl}amine: Similar structure but with a methylamino group instead of a benzylamino group.
(3,4-Dimethoxyphenyl){4-[ethylamino]pteridin-2-yl}amine: Contains an ethylamino group instead of a benzylamino group.
Uniqueness
The uniqueness of (3,4-Dimethoxyphenyl){4-[benzylamino]pteridin-2-yl}amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group enhances its ability to interact with certain molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N6O2 |
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Molecular Weight |
388.4 g/mol |
IUPAC Name |
4-N-benzyl-2-N-(3,4-dimethoxyphenyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C21H20N6O2/c1-28-16-9-8-15(12-17(16)29-2)25-21-26-19-18(22-10-11-23-19)20(27-21)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H2,23,24,25,26,27) |
InChI Key |
CLPZOAJDZXTQJW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NCC4=CC=CC=C4)OC |
Origin of Product |
United States |
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